molecular formula C11H10FNO B8169934 N-Ethyl-4-ethynyl-3-fluorobenzamide

N-Ethyl-4-ethynyl-3-fluorobenzamide

Cat. No.: B8169934
M. Wt: 191.20 g/mol
InChI Key: BWOBZCLSTWOLOL-UHFFFAOYSA-N
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Description

N-Ethyl-4-ethynyl-3-fluorobenzamide is a chemical compound of interest in organic chemistry and pharmaceutical research. Its structure, which incorporates both fluorine and an ethynyl group on a benzamide scaffold, makes it a potential intermediate for the synthesis of more complex molecules. Similar N-ethyl fluorobenzamide compounds are investigated as building blocks in medicinal chemistry and as core structures in the development of potential therapeutic agents . Researchers can utilize this compound in exploring structure-activity relationships (SAR), particularly in the design and discovery of new enzyme inhibitors. For instance, structurally related benzamide compounds have been studied for their role as dual-target inhibitors in oncology research, such as in the context of triple-negative breast cancer . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-ethynyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-3-8-5-6-9(7-10(8)12)11(14)13-4-2/h1,5-7H,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOBZCLSTWOLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Substituted Benzamide Chemical Space

Substituted benzamides are a well-established and important class of organic compounds. nih.govsigmaaldrich.com The core benzamide (B126) structure, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold in drug discovery and development. sigmaaldrich.comresearchgate.net These compounds have been successfully developed for a wide range of therapeutic applications, including as antipsychotic, anti-inflammatory, and analgesic agents. nih.gov

The biological activity and physicochemical properties of benzamide derivatives can be finely tuned by altering the substituents on the aromatic ring and the amide nitrogen. nih.gov This modularity allows chemists to optimize molecules for specific biological targets and improve their pharmacokinetic profiles. The inclusion of an N-ethyl group, as seen in N-Ethyl-4-ethynyl-3-fluorobenzamide, is a common strategy to modulate lipophilicity and metabolic stability.

Significance of Ethynyl and Fluoro Substituents in Modulating Molecular Properties

The true potential of N-Ethyl-4-ethynyl-3-fluorobenzamide lies in the unique combination of its ethynyl (B1212043) and fluoro substituents. Both groups are considered "privileged" in medicinal chemistry due to their profound and predictable effects on molecular properties.

The Ethynyl Group: A Versatile Modulator

The ethynyl group (–C≡CH) is a small, rigid, and linear functional group that has been widely exploited in drug discovery. nih.govchemicalbook.comresearchgate.net Its introduction into a molecule can confer several advantages:

Structural Rigidity: The linear geometry of the ethynyl group can act as a rigid spacer, locking the conformation of a molecule and enabling more precise interactions with biological targets. chemicalbook.com

Bioisosterism: The ethynyl group can serve as a bioisostere for other chemical groups, such as a phenyl ring or a halogen atom, allowing for the exploration of structure-activity relationships.

Metabolic Stability: The triple bond is generally resistant to metabolic degradation, which can enhance the half-life of a drug.

Target Interactions: The π-system of the alkyne can participate in various non-covalent interactions, including π-stacking and hydrogen bonding, to improve binding affinity to target proteins. chemicalbook.com

Synthetic Handle: The terminal alkyne is a key functional group for "click chemistry," a set of powerful and reliable reactions that allow for the easy linking of molecular fragments. nih.govresearchgate.net

The Fluoro Group: Enhancing Drug-like Properties

The incorporation of fluorine into organic molecules is a widely used strategy in modern medicinal chemistry. Even the substitution of a single hydrogen atom with fluorine can dramatically alter a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound.

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

Physicochemical Properties: Fluorine substitution can influence a molecule's acidity (pKa), lipophilicity, and membrane permeability, all of which are critical for drug efficacy.

Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

Overview of Advanced Research Perspectives on N Ethyl 4 Ethynyl 3 Fluorobenzamide

Strategic Approaches for the Benzamide (B126) Core Synthesis

The initial and critical phase in synthesizing this compound is the construction of the benzamide core. This involves the formation of an amide bond between a derivative of 3-fluoro-4-substituted benzoic acid and ethylamine.

Modern Amidation Reaction Protocols for Fluorobenzamides

The formation of amide bonds is a cornerstone of organic chemistry, particularly in the synthesis of pharmaceuticals. nih.govnumberanalytics.com Traditionally, this was achieved by reacting carboxylic acids with amines. libretexts.org A common laboratory method involves the reaction of acid halides (like acyl chlorides) with ammonia (B1221849) or amines, which typically results in high yields.

Modern approaches to creating fluorobenzamides prioritize milder conditions and greater efficiency. Key strategies include:

Acid Activation: Carboxylic acids can be activated using reagents like thionyl chloride to form highly reactive acyl chlorides. These then readily react with ethylamine, often in the presence of a base to neutralize byproducts.

Coupling Reagents: A variety of coupling reagents facilitate the direct reaction of a carboxylic acid with an amine under gentler conditions. numberanalytics.com These include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents work by activating the carboxylic acid, making it more susceptible to reaction with the amine.

Catalytic Amidation: Newer, more sustainable methods involve the use of catalysts, such as those based on boron or aluminum, to form the amide bond, although these can sometimes require high temperatures.

Regioselective Introduction of the Ethynyl Moiety

A crucial step is the precise placement of the ethynyl group (a carbon-carbon triple bond) onto the 4-position of the 3-fluorobenzamide (B1676559) ring. This is typically accomplished through cross-coupling reactions.

Alternative Ethynylation Methodologies

While the Sonogashira coupling is highly effective, other methods for introducing an ethynyl group exist. One such method is the Stephens-Castro coupling, which involves the reaction of a copper(I) acetylide with an aryl halide. Another approach is the Corey-Fuchs reaction, which can convert an aldehyde into a terminal alkyne in a two-step process.

N-Alkylation Chemistries for Stereoselective Ethyl Group Incorporation

The ethyl group is typically introduced early in the synthesis through the amidation reaction with ethylamine. However, it is also possible to add the ethyl group later in the process via N-alkylation of a primary amide (4-ethynyl-3-fluorobenzamide). This involves treating the amide with an ethylating agent, like ethyl iodide, in the presence of a base. nih.gov

It is important to note that the term "stereoselective" refers to reactions that preferentially form one stereoisomer over another. youtube.com While not strictly relevant for the addition of a simple ethyl group, it is a critical concept in the synthesis of more complex molecules where chirality is a factor. ethz.ch

Exploration of Novel Reaction Pathways for this compound Construction

The field of organic synthesis is constantly evolving, with a focus on developing more efficient and environmentally friendly methods. Potential new routes for the synthesis of this compound could include:

Convergent Synthesis: This approach involves preparing different fragments of the molecule separately and then combining them at a later stage.

C-H Activation: This cutting-edge technique aims to directly convert a carbon-hydrogen bond into a new bond, which could potentially be used to attach the ethynyl group directly to the benzamide ring.

Flow Chemistry: Conducting reactions in a continuous flow system can offer improved control, safety, and scalability compared to traditional batch processes.

Green Chemistry Principles Applied to this compound Synthesis

While specific literature detailing the "green" synthesis of this compound is not extensively available, we can extrapolate from established green chemical practices and apply them to a plausible synthetic pathway. A logical synthetic approach to this compound would likely involve two key transformations: the formation of the amide bond and the introduction of the ethynyl group via a cross-coupling reaction. The principles of green chemistry can be thoughtfully applied to each stage of this hypothetical synthesis to minimize environmental impact and enhance safety and efficiency.

A plausible conventional route starts from a halogenated precursor, such as 4-bromo-3-fluorobenzoic acid. This acid would first be converted to an acid chloride, followed by amidation with ethylamine, and finally a Sonogashira coupling to introduce the acetylene (B1199291) moiety. We will explore green alternatives to these conventional steps.

The traditional method for forming the intermediate, N-ethyl-4-bromo-3-fluorobenzamide, would involve converting 4-bromo-3-fluorobenzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are hazardous, corrosive, and produce stoichiometric amounts of acidic waste (HCl and SO₂ or CO/CO₂).

A greener approach involves direct catalytic amidation, which circumvents the need for these harsh activating agents. Boron-based catalysts, for instance, have proven effective in the direct condensation of carboxylic acids and amines. This method typically requires heating but avoids the generation of corrosive byproducts, with water being the only theoretical byproduct.

Parameter Conventional Amidation Green Catalytic Amidation
Activating Agent Thionyl Chloride (SOCl₂)Boronic Acid Catalyst
Byproducts HCl, SO₂Water
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)High-boiling, non-polar solvents (e.g., Toluene) or solvent-free
Safety Use of highly corrosive and toxic reagentsUse of more benign catalysts
Atom Economy LowerHigher

This table provides an interactive comparison of conventional and green amidation methods.

The introduction of the ethynyl group at the 4-position is typically achieved via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The conventional Sonogashira reaction relies on a palladium catalyst, a copper(I) co-catalyst, and an amine base/solvent like triethylamine (B128534).

Green improvements to this reaction focus on several key areas:

Catalyst System: While palladium is highly efficient, efforts are directed towards developing more sustainable catalyst systems. This includes using lower catalyst loadings, employing heterogeneous catalysts (e.g., palladium on charcoal) for easier recovery and reuse, or exploring copper-free Sonogashira protocols to avoid the use of a toxic co-catalyst.

Solvent Choice: Replacing traditional volatile organic solvents (VOCs) like triethylamine or DMF is a primary goal. Water, as a solvent for organic reactions, represents an ideal green alternative. The use of surfactants or phase-transfer catalysts can facilitate the reaction in aqueous media. Ionic liquids or deep eutectic solvents (DES) are also being explored as recyclable and often less toxic reaction media.

Energy Input: Microwave-assisted synthesis has emerged as a significant green technology. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields and fewer byproducts. This efficiency translates to significant energy savings compared to conventional reflux heating.

Parameter Conventional Sonogashira Green Sonogashira
Catalyst Homogeneous Pd/Cu catalystHeterogeneous Pd catalyst, Cu-free systems
Solvent Triethylamine, DMF, THFWater, Ionic Liquids, Deep Eutectic Solvents
Energy Source Conventional heating (reflux)Microwave irradiation
Reaction Time Several hoursMinutes to < 1 hour
Sustainability Difficult catalyst recovery, use of VOCsCatalyst recycling, use of green solvents, energy efficient

This interactive table compares conventional Sonogashira coupling with greener alternatives.

By integrating these green chemistry principles—utilizing catalytic over stoichiometric reagents, choosing safer and recyclable solvents, and employing energy-efficient reaction conditions—the synthesis of this compound can be designed to be more environmentally benign, safer, and more sustainable.

Systematic Elucidation of the Ethynyl Group's Contribution to Molecular Recognition and Binding

The ethynyl group, a carbon-carbon triple bond, is a key structural feature in many biologically active compounds. Its linear geometry and electron-rich nature allow it to act as a rigid scaffold and participate in various non-covalent interactions, which are crucial for molecular recognition and binding. scispace.com

In the context of this compound congeners, the ethynyl group can significantly influence the molecule's binding affinity and selectivity for its biological target. Research on similar aryl-ethynyl scaffolds has shown that the alkyne linkage can act as an inflexible spacer, properly orienting other functional groups for optimal interaction with a receptor's binding site. scispace.com This rigidity can minimize the entropic penalty upon binding, leading to higher affinity.

Studies on N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, for instance, have identified this class of compounds as potent and selective Raf inhibitors, highlighting the importance of the ethynyl group in achieving high inhibitory activity. nih.gov The conformational changes induced by guest binding in some aryl-ethynyl hosts can also affect the electronic conjugation of the system, leading to observable changes in their spectroscopic properties. scispace.com

Table 1: Potential Interactions Involving the Ethynyl Group

Interaction TypePotential Interacting ResiduesSignificance in Binding
π-StackingPhenylalanine, Tyrosine, TryptophanStabilizes ligand-receptor complex
Hydrogen BondingAspartate, Glutamate, SerineContributes to binding affinity and specificity
van der WaalsAliphatic residues (e.g., Leucine, Valine)Enhances overall shape complementarity

Investigation of the Fluoro Substituent's Electronic and Steric Influence on Biological Interactions

The introduction of a fluorine atom into a molecule can have profound effects on its physicochemical properties and biological activity. Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. nih.gov

The placement of a fluorine atom can lead to favorable interactions with protein side chains. nih.gov For example, a fluorine atom can participate in dipole-dipole interactions and, in some cases, form weak hydrogen bonds with suitable donors. Studies on fluorinated benzazole compounds have shown that the introduction of fluorine can lead to a significant enhancement in biological activity. nih.gov This has been attributed to factors such as increased lipophilicity, altered π-interacting properties of the aromatic ring, and favorable electronic effects on hydrogen bonding. nih.gov

However, the substitution of a hydroxyl group with a fluorine atom can lead to the loss of a hydrogen bond donor, which could have a significant impact on ligand-receptor interactions. beilstein-journals.org

Table 2: Effects of Fluoro Substitution on Molecular Properties

PropertyInfluence of FluorineConsequence for Biological Activity
ElectronegativityIncreases electron withdrawalAlters binding interactions and metabolic stability. nih.gov
LipophilicityGenerally increasesCan improve membrane permeability. nih.gov
Hydrogen BondingCan act as a weak H-bond acceptorMay form specific interactions with the target. beilstein-journals.org
Metabolic StabilityC-F bond is strongCan block sites of metabolism. nih.gov

Analysis of the N-Ethyl Moiety's Role in Ligand-Target Engagement

The ethyl group can fit into hydrophobic pockets within the binding site of a receptor, contributing to the binding energy through van der Waals interactions. The flexibility of the ethyl group allows it to adopt different conformations, which can be crucial for achieving an optimal fit within the binding pocket.

Structure-activity relationship studies of various benzamide derivatives have often shown that the nature of the N-alkyl substituent is a key determinant of biological activity. For instance, in a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, the N-ethyl group was part of the core structure that demonstrated significant inhibitory activity. peerj.com Kinetic modeling of the degradation of N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (N-EtFOSE) has also highlighted the reactivity of the N-ethyl group. nih.gov

Table 3: Role of the N-Ethyl Group in Ligand Binding

FeatureContribution to BindingExample from Related Compounds
HydrophobicityInteracts with hydrophobic pocketsN-ethyl group fits into specific cavities in the receptor.
Steric BulkInfluences ligand orientationThe size of the N-alkyl group can determine selectivity.
FlexibilityAllows for conformational adjustmentsAdopts optimal geometry for binding.

Comprehensive Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of congeners of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

A QSAR study would typically involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and principal component analysis (PCA). researchgate.net

In recent years, machine learning algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships. researchgate.net Techniques such as artificial neural networks (ANN), support vector machines (SVM), random forests, and decision trees can often build more predictive models than traditional statistical methods. researchgate.netresearchgate.net These machine learning approaches are particularly useful when dealing with large and diverse datasets. researchgate.net For instance, boosted regression trees (BRTs) have been shown to be a powerful tool for modeling and optimizing the removal of substances from solutions. rsc.org

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide further insights by generating contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other fields around the aligned molecules. peerj.com

Ligand-Based and Receptor-Based Pharmacophore Modeling for this compound Derivatives

Pharmacophore modeling is another crucial computational tool in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.

In the absence of a known receptor structure, a ligand-based pharmacophore model can be developed by aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. For this compound derivatives, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), an aromatic ring, and a hydrophobic feature (the ethyl group).

If the three-dimensional structure of the target receptor is available, a receptor-based pharmacophore model can be generated by identifying the key interaction points within the binding site. This approach can provide a more accurate representation of the required features for binding. The model can then be used to screen virtual compound libraries to identify novel scaffolds that could potentially bind to the target.

Both ligand-based and receptor-based pharmacophore models can serve as valuable tools for virtual screening and the rational design of new this compound derivatives with improved biological activity. The interpretation of these models can also provide a deeper understanding of the key molecular interactions driving ligand-target recognition. researchgate.net

Molecular Interactions and Biological Target Engagement Mechanisms of N Ethyl 4 Ethynyl 3 Fluorobenzamide

High-Resolution Characterization of Protein-Ligand Binding Modes

The precise understanding of how a ligand binds to its protein target is fundamental to elucidating its mechanism of action and for guiding further drug development. While a crystal structure of N-Ethyl-4-ethynyl-3-fluorobenzamide in complex with a specific protein target is not publicly available, insights can be drawn from crystallographic studies of structurally related benzamide (B126) derivatives.

High-resolution X-ray crystallography is a powerful technique to visualize the three-dimensional arrangement of atoms at the binding interface. For benzamide derivatives, these studies often reveal a common binding motif where the benzamide core engages in hydrogen bonding interactions with the protein backbone. The ethylamide group can form hydrogen bonds and participate in hydrophobic interactions within a corresponding pocket. The substitution pattern on the phenyl ring is critical for specificity and potency. In the case of this compound, the 4-ethynyl group is expected to project into a specific hydrophobic sub-pocket, potentially forming favorable interactions with nonpolar residues. The 3-fluoro substituent can alter the electronic properties of the phenyl ring and may engage in specific fluorine-protein interactions, such as with backbone carbonyls or specific amino acid side chains.

Molecular modeling and docking studies, often used in the absence of experimental structures, can predict plausible binding poses. For instance, docking of this compound into the active site of a hypothetical kinase target might show the benzamide nitrogen and carbonyl oxygen acting as hydrogen bond donors and acceptors, respectively, with the hinge region of the kinase. The ethynyl (B1212043) group could occupy a hydrophobic pocket often filled by larger residues in other inhibitors, and the fluoro-substituted ring could be oriented towards a region where it can make favorable electrostatic or hydrophobic contacts.

Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Target

Interacting Residue (Hypothetical)Interaction TypeLigand Moiety Involved
Cys (Hinge)Hydrogen BondAmide N-H
Gly (Hinge)Hydrogen BondCarbonyl Oxygen
Val (Hydrophobic Pocket)HydrophobicEthyl Group
Phe (Hydrophobic Pocket)π-π StackingPhenyl Ring
Leu (Hydrophobic Pocket)HydrophobicEthynyl Group
Thr (Polar Pocket)Halogen BondFluoro Group

Mechanistic Investigations of Allosteric Modulation by this compound

Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric site to modulate the activity of the protein, offers advantages in terms of selectivity and maintaining physiological signaling patterns. nih.govnih.gov Benzamide derivatives have been identified as allosteric modulators for various receptors, including G-protein coupled receptors (GPCRs). mdpi.com These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on their effect on the orthosteric ligand's action. nih.govacs.org

The mechanism of allosteric modulation by a compound like this compound would involve its binding to an allosteric pocket, inducing a conformational change in the protein that alters the binding affinity or efficacy of the endogenous ligand. For example, as a negative allosteric modulator (NAM) of a GPCR, the binding of this compound could stabilize an inactive conformation of the receptor, thereby reducing the potency or efficacy of an agonist. mdpi.com

Mechanistic studies to confirm allosteric modulation often involve functional assays in the presence and absence of the orthosteric ligand. A key characteristic of an allosteric modulator is its ability to affect the potency (EC50) or efficacy (Emax) of the orthosteric agonist in a non-competitive manner. For this compound, one would expect to see a shift in the concentration-response curve of the agonist without necessarily competing for the same binding site.

Biophysical Techniques for Assessing Binding Affinities and Kinetics

A quantitative understanding of the binding affinity (how tightly a ligand binds) and kinetics (the rates of association and dissociation) is crucial for evaluating a compound's potential. Several biophysical techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. This method provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Fluorescence-based assays , such as fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET), can also be used to determine binding affinities. These methods rely on changes in the fluorescence properties of a labeled molecule upon binding.

Table 2: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein

TechniqueParameterValue
ITCKd (Dissociation Constant)150 nM
n (Stoichiometry)1.05
ΔH (Enthalpy)-8.5 kcal/mol
-TΔS (Entropy)-2.3 kcal/mol
SPRkon (Association Rate)1.2 x 10^5 M⁻¹s⁻¹
koff (Dissociation Rate)1.8 x 10⁻² s⁻¹
Kd (Calculated)150 nM

Identification and Validation of Putative Biological Targets and Downstream Pathways

Identifying the specific biological targets of a novel compound is a critical step in understanding its pharmacological effects. A common approach is through affinity-based proteomics , where a derivative of this compound is immobilized on a solid support and used to "fish out" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Another approach is in silico target prediction , which uses computational algorithms to screen the compound against a large database of protein structures to identify potential binders based on structural and chemical complementarity.

Once putative targets are identified, validation is essential. This can be achieved through various methods, including:

Direct binding assays (e.g., SPR, ITC) with the purified recombinant protein.

Cellular thermal shift assays (CETSA) , which measure the change in thermal stability of a protein upon ligand binding in a cellular context.

Genetic approaches , such as siRNA-mediated knockdown or CRISPR/Cas9-based knockout of the target gene, to see if the cellular effects of the compound are abolished.

Upon validation of a target, investigating the downstream signaling pathways affected by this compound is the next step. For example, if the target is a kinase, one would examine the phosphorylation status of its known substrates. If it is a GPCR, changes in downstream second messengers like cAMP or intracellular calcium would be monitored.

Enzyme Inhibition Kinetics and Selectivity Profiling for this compound

If this compound is found to be an enzyme inhibitor, detailed kinetic studies are necessary to characterize its mode of inhibition. These studies typically involve measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations.

The data is then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) to determine the inhibition constant (Ki) and the mechanism of action. For instance, a competitive inhibitor would increase the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax).

Selectivity profiling is equally important to assess the compound's specificity. This involves testing the compound against a panel of related enzymes (e.g., a kinase panel) to determine its inhibitory activity against off-target proteins. A highly selective inhibitor will show potent inhibition of its intended target with little to no activity against other enzymes, which is a desirable property to minimize potential side effects.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetIC50 (nM)Ki (nM)Mode of Inhibition
Target Kinase A5025ATP-Competitive
Kinase B>10,000--
Kinase C850400Mixed
Kinase D>10,000--

The data in this hypothetical table would suggest that this compound is a potent and selective inhibitor of Target Kinase A.

Advanced Computational Chemistry and Molecular Modeling of N Ethyl 4 Ethynyl 3 Fluorobenzamide

Molecular Docking and Virtual Screening for Predictive Binding Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govpeerj.com In the context of N-Ethyl-4-ethynyl-3-fluorobenzamide, molecular docking could be employed to predict its binding affinity and mode of interaction with a specific protein target. This is particularly relevant in drug discovery, where the compound might be investigated as a potential inhibitor or modulator of protein function. The process involves preparing the 3D structure of the target protein and the ligand (this compound) and then using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding site. The results are typically scored based on a function that estimates the binding free energy.

Virtual screening is an extension of molecular docking where large libraries of compounds are computationally screened against a target protein to identify potential "hits". nih.gov If this compound were part of such a library, its potential as a bioactive molecule could be initially flagged through this high-throughput computational method. The success of a virtual screen is highly dependent on the quality of the protein structure and the docking algorithm's accuracy. For instance, a docking-based virtual screen that successfully identified novel inhibitors for Carboxylesterase Notum from a large commercial library demonstrates the power of this approach. nih.gov

Illustrative Docking Results for this compound against a Hypothetical Kinase Target:

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues MET793, LEU718, VAL726, ALA743, LYS745
Hydrogen Bonds LYS745 (backbone NH), MET793 (backbone CO)

Long-Duration Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system at the atomic level. peerj.com By simulating the movements of atoms and molecules over time, MD can reveal the conformational landscape of this compound and its complex with a target protein. Long-duration simulations are crucial for observing significant conformational changes and ensuring that the system has been adequately sampled.

For this compound, an MD simulation would typically start with the best-docked pose. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for tens or even hundreds of nanoseconds. Analysis of the trajectory can provide information on the stability of the binding pose, the flexibility of different parts of the molecule, and the key interactions that are maintained over time. This detailed understanding of the dynamic interactions is invaluable for lead optimization in drug design. peerj.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations can provide a wealth of information, including the optimized geometry, Mulliken atomic charges, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

These calculations can also predict various global reactivity descriptors. Such insights are fundamental to understanding the molecule's intrinsic chemical behavior and its potential to participate in various chemical reactions.

Calculated Electronic Properties of this compound (Illustrative):

Property Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV

Energy Framework Analysis for Intermolecular Interaction Landscapes in the Solid State

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. mdpi.com This method, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its surrounding neighbors. mdpi.com The energies are typically decomposed into electrostatic, polarization, dispersion, and repulsion components. mdpi.com By constructing an energy framework, one can understand the supramolecular architecture and the dominant forces holding the crystal together. For this compound, this analysis would reveal the nature and strength of interactions such as hydrogen bonds and π-π stacking, which are crucial for its solid-state properties.

Illustrative Energy Framework Analysis for this compound:

Interaction Type Electrostatic (kJ/mol) Dispersion (kJ/mol) Total Energy (kJ/mol)
N-H···O Hydrogen Bond -45.2 -18.5 -63.7
C-H···F Interaction -8.1 -12.3 -20.4

Computational Tools for Understanding Molecular Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and fluorine atoms and the triple bond of the ethynyl (B1212043) group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. The regions around the amide and ethyl protons would likely show positive potential. This detailed map of the electrostatic landscape is crucial for understanding intermolecular interactions and chemical reactivity. nih.gov

Mechanistic Elucidation and Advanced Spectroscopic Characterization of N Ethyl 4 Ethynyl 3 Fluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of N-Ethyl-4-ethynyl-3-fluorobenzamide. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a detailed picture of its molecular framework and conformational preferences.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would reveal distinct signals for the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), aromatic protons, the amide proton, and the acetylenic proton. The aromatic region would display complex splitting patterns due to the fluorine and ethynyl (B1212043) substituents. The coupling constants (J-values) between adjacent protons and between protons and the fluorine atom would be crucial for assigning the regiochemistry.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon, the two carbons of the ethynyl group, the carbons of the benzene (B151609) ring (with their chemical shifts influenced by the fluorine and other substituents), and the ethyl group carbons. The carbon-fluorine coupling constants would be observable and aid in the assignment of the aromatic carbons.

Dynamic NMR (D-NMR): Variable-temperature NMR studies could be employed to investigate the rotational barrier around the amide C-N bond. nih.gov At lower temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for conformers, providing insight into the energy barrier of this process. Similarly, the rotation of the ethyl group could be studied.

Advanced Mass Spectrometry Techniques for Reaction Mechanism Pathways

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS), are critical for confirming the molecular weight and probing the fragmentation pathways of this compound. This data is vital for understanding its stability and potential reaction mechanisms.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₁H₁₀FNO), the expected exact mass would be calculated and compared with the experimental value.

Fragmentation Analysis: Tandem MS (MS/MS) experiments would involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern would provide structural information. Expected fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, loss of the ethyl group, and fragmentation of the aromatic ring. Studying these pathways can help in identifying the products of potential chemical reactions or metabolic processes.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.goveurjchem.com Obtaining suitable crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

Expected Crystal Structure Insights: The crystal structure would reveal the planarity of the benzamide (B126) core and the orientation of the ethyl and ethynyl groups relative to the aromatic ring. nih.gov Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potentially π-π stacking of the aromatic rings, would be identified. These interactions are crucial for understanding the crystal packing and the physical properties of the solid material. The fluorine atom's participation in halogen bonding could also be assessed.

Spectroscopic Probes and Labeling Strategies for Real-Time Molecular Interaction Monitoring

The ethynyl group in this compound makes it a prime candidate for use as a spectroscopic probe, particularly in bioorthogonal chemistry. The terminal alkyne can undergo "click" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, to attach fluorescent dyes or other reporter molecules.

Applications in Molecular Probing: If this molecule were to be used as a probe, for instance, to study a biological target, it could be introduced into a system and then "clicked" with a fluorescent azide. This would allow for the visualization and tracking of the molecule's interactions in real-time using fluorescence microscopy. Isotopic labeling, for example with ¹³C or ¹⁵N, could also be employed to track the molecule and its metabolites using NMR or mass spectrometry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Environments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Expected Vibrational Bands: The IR and Raman spectra of this compound would exhibit characteristic vibrational frequencies. Key expected bands would include:

N-H stretch: Around 3300 cm⁻¹

C≡C-H stretch (alkyne): A sharp band around 3300 cm⁻¹

C≡C stretch (alkyne): Around 2100-2260 cm⁻¹

C=O stretch (amide I): A strong band around 1650 cm⁻¹

N-H bend (amide II): Around 1550 cm⁻¹

C-F stretch: In the region of 1000-1400 cm⁻¹

Aromatic C-H and C=C stretches: In their characteristic regions.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific information was found regarding its polymorphism and solid-state chemistry.

Published research detailing the discovery and characterization of its crystalline polymorphic forms, analysis of its supramolecular synthons and hydrogen bonding networks, the thermodynamic and kinetic control of its polymorphic transformations, the correlation of its crystal structure with anisotropic mechanical properties, or the influence of crystallization conditions on polymorph selection is not available in the public domain.

Therefore, it is not possible to provide an article on the "Polymorphism and Solid-State Chemistry of this compound" based on the currently accessible scientific literature. Further experimental research would be required to elucidate the solid-state properties of this particular compound.

N Ethyl 4 Ethynyl 3 Fluorobenzamide As a Chemical Biology Probe

Design and Synthesis of Functionalized Analogs for Target Validation

A comprehensive search of scientific literature and chemical databases reveals no specific information on the design and synthesis of functionalized analogs of N-Ethyl-4-ethynyl-3-fluorobenzamide for the purpose of target validation. The ethynyl (B1212043) and fluoro groups present on the benzamide (B126) scaffold could theoretically be modified to introduce various functionalities. For instance, the terminal alkyne is a versatile handle for "click chemistry," allowing for the attachment of reporter tags or reactive groups. The fluorine atom could be replaced with other halogens or functional groups to modulate the compound's electronic properties and binding affinity. However, without experimental data, any discussion of synthetic strategies or the properties of such analogs remains purely hypothetical.

Applications in Activity-Based Protein Profiling (ABPP) and Proteomics

There is no available research detailing the application of this compound in activity-based protein profiling (ABPP) or broader proteomics studies. ABPP is a powerful chemical proteomics strategy that utilizes reactive probes to covalently label and identify active enzymes within a complex proteome. The ethynyl group of this compound could potentially be used in a two-step ABPP workflow, where the probe first labels its protein target in a cellular lysate or living cells, followed by the attachment of a reporter tag (e.g., biotin or a fluorophore) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This would enable the enrichment and subsequent identification of the target proteins by mass spectrometry. However, no such studies have been published for this specific compound.

Development of Fluorescent or Affinity-Tagged Derivatives for Imaging and Isolation Studies

No published research describes the development of fluorescent or affinity-tagged derivatives of this compound. The terminal alkyne would be the logical point of modification for introducing such tags.

For cellular imaging, a fluorescent dye containing an azide group could be attached to the probe after it has bound to its intracellular target. This would allow for the visualization of the target's localization and dynamics within the cell.

For isolation studies, an affinity tag like biotin could be appended to the probe. Following the labeling of target proteins, the biotinylated protein-probe complexes could be captured and enriched using streptavidin-coated beads, allowing for their isolation and subsequent identification. While these are established methodologies in chemical biology, their application to this compound has not been reported.

Interactive Data Table: Hypothetical Derivatives for Imaging and Isolation

The following table is for illustrative purposes only, as no actual derivatives of this compound have been reported in the literature.

Derivative Type Attached Tag Tag Functionality Potential Application
Fluorescent ProbeAzide-Fluorophore (e.g., TAMRA-azide)FluorescenceCellular Imaging
Affinity ProbeAzide-BiotinHigh-affinity binding to streptavidinProtein pull-down and enrichment

Strategies for Orthogonal Reactivity in Probe Development

The concept of orthogonal reactivity is central to the design of chemical probes, ensuring that the probe's reactive group only interacts with its intended counterpart and not with other biological molecules. The ethynyl group of this compound is a bioorthogonal handle, meaning it is largely inert in biological systems but can react selectively with an azide-functionalized partner through click chemistry.

Strategies for developing probes with orthogonal reactivity based on this scaffold would involve:

Ensuring the stability of the core molecule: The benzamide structure must be stable under physiological conditions.

Confirming the bioorthogonality of the alkyne: The terminal alkyne should not undergo side reactions with cellular nucleophiles.

Pairing with a suitable bioorthogonal partner: The choice of an azide-containing reporter tag would complete the orthogonal reaction pair.

While these principles are well-established, no specific research has been conducted to evaluate or apply them to this compound.

Emerging Research Frontiers and Future Directions for N Ethyl 4 Ethynyl 3 Fluorobenzamide

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the de novo design of novel compounds. arxiv.org For N-Ethyl-4-ethynyl-3-fluorobenzamide, these computational tools offer a powerful avenue for optimizing its structure to enhance potency, selectivity, and pharmacokinetic properties. Generative AI models, for instance, can explore a vast chemical space to propose novel analogues with improved biological activity. tue.nl

The integration of AI and ML into the research pipeline for this compound is expected to significantly shorten the drug discovery timeline and reduce the costs associated with preclinical development. researchgate.net This data-driven approach will enable a more rapid and rational exploration of the therapeutic potential of this promising chemical scaffold.

Exploration of Unconventional Synthetic Routes and Biocatalysis

While traditional organic synthesis has been instrumental in the creation of this compound, the future of its production and the synthesis of its derivatives may lie in more sustainable and efficient methods. rsc.orgrsc.org Unconventional synthetic routes, including flow chemistry and mechanochemistry, offer advantages such as improved reaction control, higher yields, and reduced waste generation.

A particularly promising area is the use of biocatalysis for amide bond formation. rsc.org Enzymes, such as amide synthetases and nitrile hydratases, can catalyze the synthesis of amides under mild, aqueous conditions, often with high chemo- and stereoselectivity. nih.govnih.gov The application of biocatalysis to the synthesis of this compound could circumvent the need for harsh reagents and protecting group strategies, leading to a greener and more cost-effective manufacturing process. rsc.org

The development of engineered enzymes with tailored substrate specificities could further expand the synthetic toolbox for creating novel derivatives of this compound with diverse functionalities. nih.gov Merging biocatalysis with traditional chemocatalysis in a one-pot system also presents an innovative approach to streamline the synthesis of complex amides. nih.gov

Table 1: Comparison of Synthetic Approaches for this compound

FeatureTraditional Chemical SynthesisBiocatalysis
Reagents Often requires coupling reagents, may need harsh conditions.Uses enzymes under mild, aqueous conditions. rsc.org
Sustainability Can generate significant chemical waste.Generally more environmentally friendly and sustainable. rsc.org
Selectivity May require protecting groups to achieve chemo- and stereoselectivity.Often exhibits high chemo- and stereoselectivity. rsc.org
Scalability Well-established for large-scale production.Scalability can be a challenge but is an active area of research. nih.gov

Multi-Omics Integration for Systems-Level Understanding of Molecular Effects

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, proteomics, transcriptomics, and metabolomics—can provide a holistic view of the molecular perturbations induced by this compound within a biological system.

Multi-omics studies can help to identify not only the primary target of this compound but also its off-target effects and downstream signaling pathways. frontiersin.org For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in protein abundance and post-translational modifications. mdpi.com Metabolomics can then provide insights into the functional consequences of these changes at the level of cellular metabolism.

By correlating these different layers of biological information, researchers can construct comprehensive network models of the compound's mechanism of action. frontiersin.org This integrated approach is crucial for identifying potential biomarkers of efficacy and for anticipating potential mechanisms of resistance.

Development of Advanced In Vitro Research Models for Mechanistic Studies

The limitations of traditional two-dimensional cell cultures in predicting human responses are well-documented. nih.gov The development and utilization of advanced in vitro models, such as three-dimensional (3D) organoids and organ-on-a-chip (OOC) systems, will be pivotal for conducting more physiologically relevant mechanistic studies of this compound. nih.gov

These models more accurately recapitulate the complex cellular architecture and microenvironment of human tissues, providing a better platform for assessing the compound's efficacy and potential toxicity. nih.govcrownbio.com For instance, cancer organoids derived from patients can be used to test the activity of this compound against a range of tumor subtypes, potentially identifying patient populations who are most likely to respond. crownbio.com

Furthermore, OOC models can be used to study the compound's effects on specific organ functions and to investigate drug-drug interactions in a controlled setting. nih.gov The use of these advanced in vitro systems, in conjunction with high-content imaging and other sophisticated analytical techniques, will provide unprecedented insights into the cellular and molecular mechanisms of action of this compound. researchgate.net

Addressing Current Challenges in Benzamide (B126) Chemical Biology Research

The broader field of benzamide chemical biology faces several challenges that are also pertinent to the future study of this compound. One of the primary hurdles is achieving target selectivity. Many benzamides exhibit activity against multiple targets, which can lead to off-target effects. nih.govnih.gov Future research will need to focus on designing more selective inhibitors, a task that can be aided by the AI and machine learning approaches mentioned earlier.

Another significant challenge is overcoming drug resistance. nih.gov As with many therapeutic agents, prolonged exposure to a benzamide inhibitor can lead to the emergence of resistant cell populations. nih.gov Understanding the molecular mechanisms of resistance through multi-omics approaches will be crucial for developing strategies to circumvent this issue, such as combination therapies.

Finally, the synthesis of complex benzamide derivatives can be challenging and costly. frontiersin.org The exploration of novel synthetic methodologies, particularly biocatalysis, will be essential for the efficient and sustainable production of new analogues of this compound for further investigation. nih.gov Addressing these challenges will be key to unlocking the full therapeutic potential of this and other promising benzamide compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-4-ethynyl-3-fluorobenzamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via amidation of 4-ethynyl-3-fluorobenzoic acid with ethylamine. Key steps include:

  • Coupling agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBT) to activate the carboxyl group, ensuring efficient amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity while minimizing side reactions .
  • Temperature control : Maintain 0–5°C during coupling to prevent racemization or decomposition .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic techniques :

  • NMR : 19F^{19}\text{F} NMR detects fluorine environment (δ ~-110 ppm for aromatic F), while 1H^{1}\text{H} NMR confirms ethynyl protons (δ ~2.5–3.0 ppm) .
  • FT-IR : Amide C=O stretch at ~1650–1680 cm1^{-1} and ethynyl C≡C stretch at ~2100–2260 cm1^{-1} .
    • X-ray crystallography : Use SHELX-2018 for structure refinement. Key parameters: R-factor <0.05, thermal displacement matching for fluorine and ethynyl groups .

Advanced Research Questions

Q. How can this compound be radiolabeled for pharmacokinetic imaging studies?

  • Radiolabeling strategy :

  • 18F^{18}\text{F} incorporation : Replace the ethynyl group with 18F^{18}\text{F}-fluoride via nucleophilic aromatic substitution (K18F^{18}\text{F}/K222 in DMSO, 120°C, 20 min). Radiochemical purity >90% confirmed by radio-TLC .
  • Challenges : Competing side reactions (e.g., defluorination) require strict anhydrous conditions and inert atmosphere .
    • In vivo validation : Use PET imaging in rodent models to track biodistribution. Compare with unlabeled analog for binding specificity .

Q. What experimental approaches assess the compound’s biological activity, and how are contradictions in activity data resolved?

  • Assay design :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. IC50_{50} values <1 µM suggest high potency .
  • Cellular uptake : LC-MS quantification in cancer cell lines (e.g., HeLa) after 24-hour exposure. Normalize to protein content .
    • Data contradiction resolution :
  • Batch variability : Re-test synthesized batches under identical conditions to rule out impurities .
  • Receptor promiscuity : Use CRISPR-edited cell lines (e.g., EGFR-knockout) to confirm target specificity .

Q. How can solubility challenges of this compound be addressed in formulation studies?

  • Solubility enhancement :

  • Co-solvents : Use DMSO/PEG-400 mixtures (up to 10% v/v) for in vitro assays. Avoid precipitation via dynamic light scattering (DLS) monitoring .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation. Load efficiency >80% confirmed by UV-Vis .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking :

  • Software : AutoDock Vina or Schrödinger Maestro. Use crystal structures of target proteins (e.g., EGFR PDB: 1M17) .
  • Key interactions : Ethynyl group forms π-π stacking with Phe723; fluorine participates in hydrophobic pockets .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.